molecular formula C7H8F3N3 B8329635 N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine

N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B8329635
M. Wt: 191.15 g/mol
InChI Key: SMDIIJYWPOJVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C7H8F3N3/c1-13(2)6-11-4-3-5(12-6)7(8,9)10/h3-4H,1-2H3

InChI Key

SMDIIJYWPOJVDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-4-trifluoromethylpyrimidine (600 μL, 5.0 mmol) was dissolved with 2.0M dimethylamine in methanol (10 mL), and stirred for 2 hours in a sealed tube at 60° C. The reaction mixture was diluted with ethyl acetate (50 mL), and the whole was washed with water (50 mL) and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 640 mg of the title Reference Compound as a colorless oil (Yield: 0.67%).
Quantity
600 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
0.67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.